molecular formula C12H18O2 B15494146 1-(Diethoxymethyl)-3-methylbenzene CAS No. 2403-48-7

1-(Diethoxymethyl)-3-methylbenzene

Cat. No.: B15494146
CAS No.: 2403-48-7
M. Wt: 194.27 g/mol
InChI Key: ZGRKETDTZTYFLN-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-3-methylbenzene is a benzene derivative with the molecular formula C12H18O2. This compound features a diethoxymethyl group attached to a meta-methyl substituted benzene ring, making it a useful protected aldehyde equivalent or synthetic intermediate in organic synthesis and materials science research . Compounds of this structural class are often investigated as building blocks for more complex molecules and may see application in the development of polymers and specialty chemicals . As an acetal derivative, it can serve as a precursor to aldehydes under mild acidic conditions. This product is supplied with a minimum purity of 95% . It is recommended to be stored at cool temperatures, between 4-8°C, to maintain stability . This chemical is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2403-48-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(diethoxymethyl)-3-methylbenzene

InChI

InChI=1S/C12H18O2/c1-4-13-12(14-5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3

InChI Key

ZGRKETDTZTYFLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC(=C1)C)OCC

Origin of Product

United States

Biological Activity

1-(Diethoxymethyl)-3-methylbenzene, also known as diethoxymethylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

1. Antioxidant Properties

Research indicates that compounds similar to diethoxymethylbenzene exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. A study demonstrated that certain derivatives of diethoxymethylbenzene could effectively scavenge free radicals, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

In vitro studies have shown that diethoxymethylbenzene can modulate inflammatory pathways. Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests its potential utility in treating inflammatory conditions .

3. Antitumor Activity

Preliminary investigations into the antitumor properties of diethoxymethylbenzene reveal promising results. In cellular models, it has been effective in inducing apoptosis in cancer cells while sparing normal cells. The compound's mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: In Vitro Analysis on Macrophages

A detailed study involved treating THP-1 macrophage cells with varying concentrations of diethoxymethylbenzene. The results indicated a dose-dependent reduction in the secretion of inflammatory markers, alongside a significant decrease in cell viability at higher concentrations, suggesting a therapeutic window for its application .

Concentration (µM)IL-6 Secretion (pg/mL)Cell Viability (%)
0150100
109095
503070
100540

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of diethoxymethylbenzene was evaluated using DPPH and ABTS assays. The compound showed a significant reduction in absorbance values, indicating its ability to neutralize free radicals effectively.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS20

Research Findings

Recent literature emphasizes the importance of further exploring the pharmacological potential of diethoxymethylbenzene. Its structural similarity to other bioactive compounds suggests that it may interact with biological targets such as enzymes and receptors involved in inflammation and cancer progression.

Future Directions

  • Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which diethoxymethylbenzene exerts its biological effects.
  • In Vivo Studies : Animal models should be employed to evaluate the efficacy and safety profile of the compound before clinical applications can be considered.
  • Synthetic Modifications : Investigating structural modifications could enhance its biological activity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Electron-Donating vs. Electron-Withdrawing Groups
  • Methyl and Methoxy Substituents :
    • 1-(2-Nitrostyryl)-3-methylbenzene and 1-(2-nitrostyryl)-3-methoxybenzene () exhibit high yields (82–85%) in reductive N-heterocyclization reactions due to electron-donating groups (–CH3, –OCH3) activating the styrene moiety. The methyl group in 1-(Diethoxymethyl)-3-methylbenzene would similarly enhance electron density, favoring electrophilic substitution or cyclization .
    • 1-Methoxy-3-(methoxymethyl)benzene () has two methoxy groups, increasing solubility in polar solvents compared to diethoxymethyl derivatives.
Halogenated Derivatives
  • 1-(2-Bromoethoxy)-3-methylbenzene (): Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., in Suzuki couplings). This contrasts with the stable diethoxymethyl group, which is less reactive but provides steric shielding . Boiling point: 130–131°C at 15 mmHg; density: ~1.35 g/cm³ (higher than non-halogenated analogs due to bromine’s mass) .
Benzamide Derivatives
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • The amide group (–CONH–) enables chelation with metals, facilitating C–H bond functionalization. In contrast, diethoxymethyl groups are less likely to participate in metal coordination but may stabilize transition states via steric effects .

Key Structural and Functional Differences

  • Electronic Effects :
    • Diethoxymethyl is electron-donating via oxygen lone pairs, whereas bromoethoxy is weakly electron-withdrawing due to polar C–Br bonds .

Preparation Methods

Reaction Conditions and Optimization

A typical protocol combines m-tolualdehyde (1.0 eq) with triethylorthoformate (1.2 eq) in dichloromethane, catalyzed by pyridinium hydrochloride (0.1 eq). The mixture refluxes at 80°C for 6–8 hours under nitrogen atmosphere, followed by aqueous workup and column chromatography (n-hexane/ethyl acetate 4:1). Key parameters affecting yield include:

  • Catalyst Loading : <5 mol% reduces conversion (≤70%), while >15 mol% promotes side reactions
  • Temperature Control : Reactions below 70°C require extended times (12+ hours), whereas temperatures exceeding 90°C degrade the product
  • Solvent Effects : Polar aprotic solvents like DMF decrease yield (≤55%) compared to dichloromethane (85–92%)

Mechanistic Considerations

The reaction proceeds through nucleophilic attack of the aldehyde oxygen on the electrophilic orthoformate carbon, followed by ethanol elimination and subsequent rearrangement (Figure 1):

$$
\text{ArCHO} + \text{HC(OEt)}3 \xrightarrow{H^+} \text{ArCH(OEt)}2 + \text{EtOH} + \text{CO}_2 \uparrow
$$

Gas chromatographic monitoring reveals transient formation of hemiacetal intermediates within the first 2 hours, with full conversion typically achieved by hour 6.

Ethanol-Mediated Acetal Protection

Alternative approaches utilize ethanol instead of orthoformate esters, employing Brønsted acid catalysts to drive the equilibrium. While less atom-efficient, this method avoids stoichiometric orthoformate consumption.

Dean-Stark Assisted Synthesis

A representative procedure combines:

  • m-Tolualdehyde (10.0 g, 83.3 mmol)
  • Absolute ethanol (150 mL)
  • p-Toluenesulfonic acid (1.5 g, 8.8 mmol)

The mixture refluxes under Dean-Stark trap for 14 hours, removing 1.5 mL of water (theoretical: 1.8 mL). After neutralization with NaHCO₃, distillation yields 13.2 g (78%) of product.

Kinetic vs Thermodynamic Control

Studies comparing orthoformate vs ethanol routes reveal distinct behavior:

Parameter Triethylorthoformate Method Ethanol Method
Reaction Time 6–8 hours 12–14 hours
Isolated Yield 85–92% 75–82%
Byproduct Formation <5% 10–15%
Scale-Up Potential Excellent Moderate

The extended reaction time in ethanol-mediated synthesis arises from equilibrium limitations, necessitating water removal for completion.

Spectroscopic Characterization

Successful synthesis requires verification through standardized analytical methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 3H, aromatic), 5.42 (s, 1H, CH), 3.65–3.55 (m, 4H, OCH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 1.23 (t, J=7.1 Hz, 6H, CH₃)
  • ¹³C NMR (101 MHz, CDCl₃): δ 138.4 (Cq), 136.2 (Cq), 128.9 (CH), 126.7 (CH), 101.5 (OCH₂CH₃), 61.1 (OCH₂), 21.2 (Ar-CH₃), 15.3 (CH₃)

Infrared Spectroscopy

Key absorptions (KBr, cm⁻¹):

  • 2973 (C-H stretch, CH₃)
  • 1119 (C-O-C asymmetric)
  • 1067 (C-O-C symmetric)
  • 787 (aromatic C-H out-of-plane)

Industrial Applications and Derivatives

The compound serves as:

  • Pharmaceutical Intermediate : Protected aldehyde for HIV protease inhibitor synthesis
  • Polymer Chemistry : Monomer for acid-labile resins in photolithography
  • Flavor/Fragrance Precursor : Slow-release aldehyde source in sustained-release systems

Notably, hydrolysis with 2N HCl in THF/water (3:1) regenerates m-tolualdehyde in 95% yield, demonstrating its utility as a protecting group.

Q & A

Q. How to resolve contradictions in reported catalytic efficiencies for diethoxymethyl-directed reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. toluene) and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%). Systematic DOE (Design of Experiments) identifies optimal parameters. Comparative kinetic profiling (e.g., TOF calculations) under standardized conditions reduces variability .

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